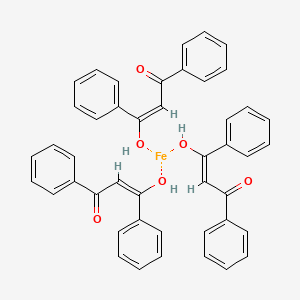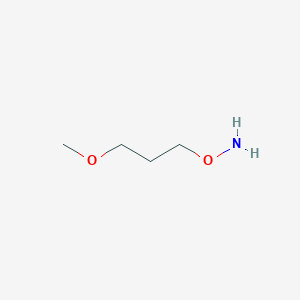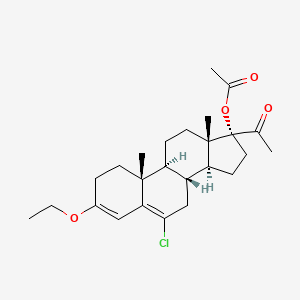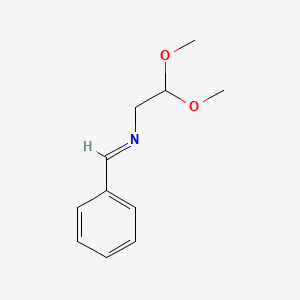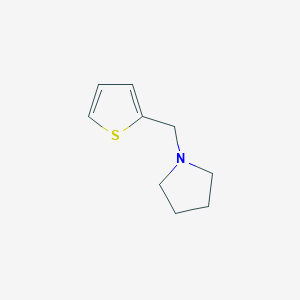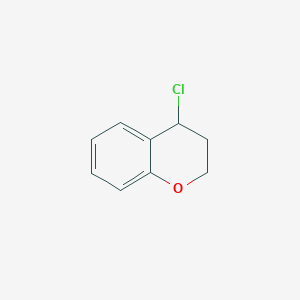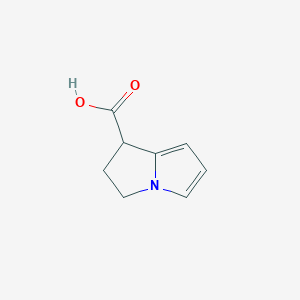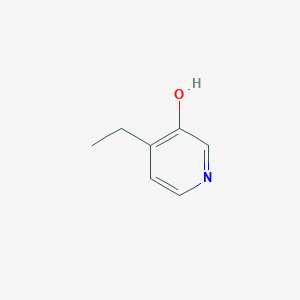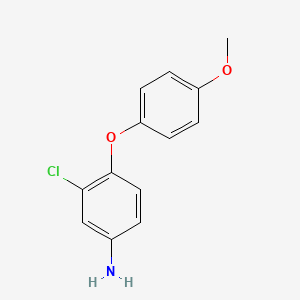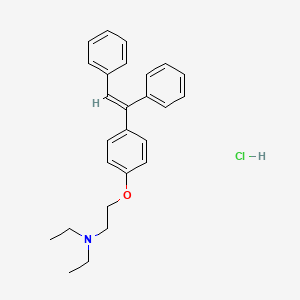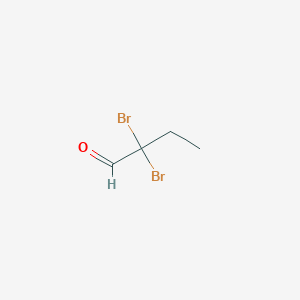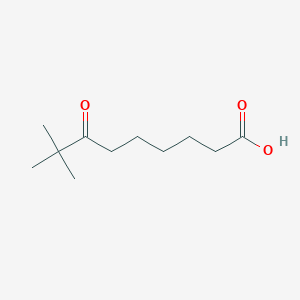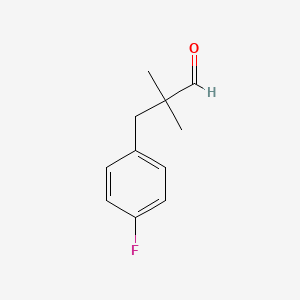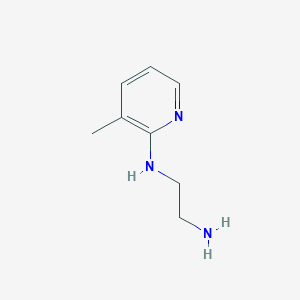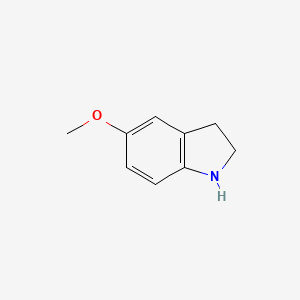
5-甲氧基吲哚
概述
描述
5-Methoxyindole is a compound that belongs to the indole family, characterized by a methoxy group attached to the indole ring structure. It is related to various biological activities and has been studied in different contexts, including its role in inhibiting tubulin polymerization, which is a mode of action for certain cytostatics , and its potential as a carrier for anticancer drugs . It also appears to act as an endogenous ligand modulating serotonin transport and has distinct photophysical properties compared to other indole derivatives .
Synthesis Analysis
The synthesis of 5-Methoxyindole has been approached through different pathways. One method involves the rearrangement of 1-methoxy-2-oxindoles in acidic solutions to form 5-substituted 2-aminophenylacetic acid derivatives, which are then cyclized to yield 2-oxindoles. This process has been used to synthesize 5-methoxyindole from 5-methoxy-2-oxindole . Another synthesis route is seen in the context of oxidative polymerization, where derivatives like 5-methoxyindole are used to form complex structures such as diindolocarbazoles .
Molecular Structure Analysis
The molecular structure of 5-Methoxyindole and related compounds has been characterized using various spectroscopic methods. For instance, 5-ethoxymethyl-8-hydroxyquinoline, a compound with a similar methoxy substitution pattern, was analyzed using NMR, IR, and X-ray powder diffraction, revealing a non-planar structure in the solid state stabilized by π–π stacking interactions and weak intra- and intermolecular hydrogen bonding .
Chemical Reactions Analysis
5-Methoxyindole participates in various chemical reactions, including its role in the photobasicity mediated by water oxidation. A proposed mechanism suggests that photoexcited 5-Methoxyindole transfers a hole to adjacent water molecules, followed by rapid electron-coupled proton transfer . Additionally, 5-Methoxyindole derivatives have been shown to selectively bind to metal ions such as cadmium, which could be useful for sensing applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methoxyindole are influenced by its molecular structure. Its fluorescence quantum yield and lifetime differ significantly from indole and its methyl-substituted derivatives, indicating a unique excited state behavior . The compound's interaction with tubulin and its inhibition of polymerization suggest that it has a significant affinity for the colchicine site on tubulin, which is crucial for its cytostatic activity . Furthermore, the controlled release of drugs from carriers like methoxy-modified kaolinite indicates that the methoxy group can influence the interaction and release kinetics of pharmaceutical compounds .
科学研究应用
药物递送和癌症治疗
- 受控药物释放:甲氧基改性高岭石,一种新型的抗癌药物载体,如5-氟尿嘧啶,由于高岭石层的强亲和力和扩散限制,展示了受控释放的特性,为结肠特异性药物递送提供了潜力(Tan et al., 2017)。
- 微管聚合抑制:包括5-甲氧基吲哚衍生物在内的甲氧基取代吲哚已显示出在抑制微管聚合中的有效性,这是某些类型癌症治疗的关键机制(Gastpar et al., 1998)。
化学传感器和环境应用
- 金属离子检测:包含甲氧基喹啉结构的化学传感器,与5-甲氧基吲哚密切相关,已被开发用于选择性检测镉等金属离子,有助于监测环境和食品安全(Prodi et al., 2001)。
神经学和精神病学研究
- 内分泌活性:5-甲氧基色胺,与5-甲氧基吲哚在结构上相关,表现出对地西泮结合和5-羟色胺摄取的强效抑制作用,表明在调节5-羟色胺转运中发挥作用,在神经学和精神疾病背景下具有重要意义(Segonzac et al., 1985)。
药理学特性
- 褪黑激素-吲哚融合物:与5-甲氧基吲哚在结构上相关的化合物,如吲哚和褪黑激素-吲哚融合物,已被研究其潜力刺激神经发生和神经元成熟,突显了它们在神经药理学和大脑健康中的相关性(de la Fuente Revenga et al., 2015)。
化学合成和材料科学
- 催化和合成:化学合成研究已探索了在各种催化过程中利用5-甲氧基吲哚及其衍生物,有助于开发新的合成方法和材料(Pal et al., 2005)。
安全和危害
未来方向
属性
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDYAQAVAHKFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443634 | |
| Record name | 5-METHOXYINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyindoline | |
CAS RN |
21857-45-4 | |
| Record name | 5-METHOXYINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

